molecular formula C8H13ClN4O B6239923 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 2361636-48-6

4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B6239923
CAS No.: 2361636-48-6
M. Wt: 216.7
InChI Key:
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Description

4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that features both piperazine and dihydropyrimidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and dihydropyrimidinone rings in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a dihydropyrimidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for pharmaceutical applications. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target sites. The dihydropyrimidinone moiety may interact with other functional groups within the target, enhancing the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one
  • 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-thione
  • 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-amine

Uniqueness

4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride is unique due to the presence of both piperazine and dihydropyrimidinone rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications compared to its non-salt counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride involves the reaction of 2-amino-4-(piperazin-1-yl)pyrimidine with ethyl acetoacetate followed by cyclization and hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-4-(piperazin-1-yl)pyrimidine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(piperazin-1-yl)pyrimidine in ethanol.", "Step 2: Add ethyl acetoacetate and sodium ethoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours to promote cyclization.", "Step 4: Cool the reaction mixture and add hydrochloric acid to hydrolyze the intermediate product.", "Step 5: Filter the resulting solid and wash with water to yield 4-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one hydrochloride." ] }

CAS No.

2361636-48-6

Molecular Formula

C8H13ClN4O

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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